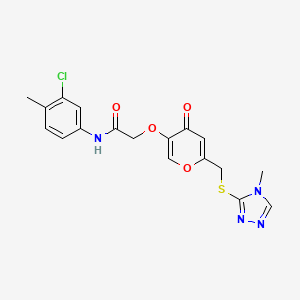
N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, highlighting its antifungal properties and other relevant findings.
Compound Structure and Synthesis
The molecular formula of this compound is C19H20ClN5O2S, with a molecular weight of approximately 417.9 g/mol. The compound features several functional groups, including a triazole ring and a pyranone moiety, which are known for their biological activity.
Synthesis Methods:
The compound can be synthesized through multi-step reactions involving:
- Formation of the triazole ring using appropriate precursors.
- Attachment of the pyranone moiety through thioether formation.
- Final acetamide linkage to complete the structure.
The synthesis typically employs microwave-assisted techniques to enhance yield and purity, as noted in various studies .
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, derivatives with similar structures have been tested against various fungal strains such as Fusarium oxysporum and Botrytis cinerea, showing promising results .
Table 1: Antifungal Activity of Related Triazole Compounds
| Compound Name | Target Fungi | Activity Level |
|---|---|---|
| Compound A | Fusarium oxysporum | Moderate |
| Compound B | Botrytis cinerea | High |
| N-(3-chloro...) | Stemphylium lycopersici | Excellent |
The antifungal mechanism is primarily attributed to the inhibition of fungal sterol biosynthesis, disrupting cell membrane integrity. The triazole ring interacts with cytochrome P450 enzymes involved in ergosterol synthesis, leading to cell death .
Case Studies and Research Findings
-
Study on Antifungal Efficacy:
A study synthesized several triazole derivatives and evaluated their antifungal activity against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to traditional antifungal agents . -
Molecular Docking Studies:
Molecular docking simulations have been employed to predict the binding affinity of N-(3-chloro-4-methylphenyl)-2-((6-(...)) to target enzymes. These studies suggest strong interactions with active sites of fungal enzymes, corroborating experimental findings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the introduction of different functional groups can significantly affect potency and selectivity against specific fungal strains .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S/c1-11-3-4-12(5-14(11)19)21-17(25)8-27-16-7-26-13(6-15(16)24)9-28-18-22-20-10-23(18)2/h3-7,10H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAICOCLGVIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














